Anavex 1-41 is a compound developed by Anavex Life Sciences Corp., primarily recognized for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. This compound functions as a mixed sigma-1 receptor agonist, muscarinic receptor modulator, and sodium channel blocker, showcasing significant neuroprotective and anti-amnesic effects. Its development is part of a broader initiative to explore treatments that can mitigate cognitive decline associated with neurodegenerative disorders .
Anavex 1-41 is classified under the category of experimental drugs targeting neurodegenerative conditions. It is part of a family of compounds that includes Anavex 2-73 and Anavex 3-71, each with varying mechanisms of action and therapeutic profiles. The specific classification of Anavex 1-41 highlights its role in modulating key neurotransmitter systems and cellular stress responses, which are critical in the context of neuroprotection .
The synthesis of Anavex 1-41 involves the formation of aminotetrahydrofuran derivatives. While the exact synthetic routes are proprietary to Anavex Life Sciences Corp., it generally includes steps such as:
The synthesis is conducted under stringent laboratory conditions to ensure high purity and efficacy, which are crucial for subsequent pharmacological testing .
Anavex 1-41 has a molecular formula of and a molecular weight of approximately 281.4 g/mol. The IUPAC name for this compound is 1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine. Its structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₉H₂₃NO |
Molecular Weight | 281.4 g/mol |
IUPAC Name | 1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine |
InChI Key | AMVCMSPVJGQNFF-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
The structural complexity of Anavex 1-41 contributes to its pharmacological properties, allowing it to interact with multiple receptor types in the brain .
Anavex 1-41 participates in several chemical reactions that are essential for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution .
The reactions involving Anavex 1-41 can yield various derivatives that may exhibit different pharmacological properties, expanding the potential therapeutic applications of this compound.
Anavex 1-41 exerts its effects primarily through modulation of sigma-1 receptors located in neuronal cells. The mechanism involves:
This multifaceted mechanism underscores its potential as a therapeutic agent aimed at restoring cellular homeostasis in neurodegenerative contexts.
Anavex 1-41 is characterized by its solid form at room temperature, exhibiting stability under standard laboratory conditions. Its solubility profile is crucial for bioavailability studies.
The chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its potential interactions with other drugs or biological molecules .
Anavex 1-41 has garnered interest across multiple scientific fields:
The ongoing research into Anavex 1-41 reflects its promise as a candidate for developing novel therapies aimed at improving cognitive function and mitigating the effects of neurodegeneration .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1